molecular formula C25H25ClF6N2O4S B10832724 Nav1.7-IN-6

Nav1.7-IN-6

Cat. No.: B10832724
M. Wt: 599.0 g/mol
InChI Key: FCTMRPTVPHVTTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC0310 involves multiple steps, starting with the preparation of key intermediates and their subsequent coupling reactions.

Industrial Production Methods

Industrial production of GDC0310 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GDC0310 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of GDC0310, each with potentially different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study the structure-activity relationship of acyl-sulfonamide inhibitors.

    Biology: Investigated for its effects on sodium channels and its potential to modulate neuronal activity.

    Medicine: Explored as a potential analgesic for the treatment of pain, particularly in conditions where traditional painkillers are ineffective.

    Industry: Potential applications in the development of new pain management therapies

Mechanism of Action

GDC0310 exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition prevents the propagation of pain signals in neurons, thereby reducing the sensation of pain. The compound binds to a specific site on the NaV1.7 channel, blocking its activity and preventing the influx of sodium ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GDC0310 stands out due to its high selectivity and potency against the NaV1.7 channel. Unlike some other inhibitors, GDC0310 has shown promising results in preclinical studies, demonstrating its potential as a novel analgesic .

Properties

Molecular Formula

C25H25ClF6N2O4S

Molecular Weight

599.0 g/mol

IUPAC Name

4-[[1-[[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide

InChI

InChI=1S/C25H25ClF6N2O4S/c1-39(36,37)33-23(35)18-10-17(14-2-3-14)21(11-20(18)27)38-13-24(29)4-6-34(7-5-24)12-15-8-16(25(30,31)32)9-19(26)22(15)28/h8-11,14H,2-7,12-13H2,1H3,(H,33,35)

InChI Key

FCTMRPTVPHVTTN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3(CCN(CC3)CC4=C(C(=CC(=C4)C(F)(F)F)Cl)F)F)F

Origin of Product

United States

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